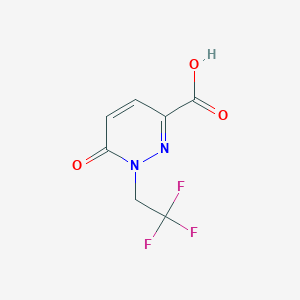

6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-oxo-1-(2,2,2-trifluoroethyl)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-12-5(13)2-1-4(11-12)6(14)15/h1-2H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEZQSJRDBRKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1C(=O)O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridazine-3-carboxylic acid (CAS No. 1247612-70-9) is a compound belonging to the class of dihydropyridines, which are recognized for their diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H6F3NO3

- Molecular Weight : 221.13 g/mol

- IUPAC Name : 6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylic acid

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes. One significant area of research involves its interaction with human leukocyte elastase (HLE), a serine protease implicated in inflammatory processes.

- Mechanism of Action : The compound may act as a mechanism-based inhibitor of HLE, potentially modulating inflammatory responses. Inhibitors like this are crucial for developing treatments for conditions involving excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Anticancer Potential

Recent studies have highlighted the anticancer properties of dihydropyridine derivatives, including this compound. Research has demonstrated that certain derivatives can reduce the invasive behavior of cancer cells.

- Case Study : A study on related pyridine derivatives showed promising results in inhibiting HT 1080 fibrosarcoma cells. The structure-activity relationship indicated that modifications at specific positions could enhance biological activity without losing efficacy .

Comparative Biological Activity Table

| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| 6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridazine-3-carboxylic acid | Human Leukocyte Elastase | Mechanism-based Inhibition | Not specified | Potential therapeutic interest in inflammation |

| Related Dihydropyridine Derivative | HT 1080 Fibrosarcoma Cells | Cytotoxicity | Not specified | Reduced invasive behavior observed |

Research Applications

The compound's potential applications span several fields:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules with targeted biological activity.

- Therapeutic Development : Investigated for new drug formulations aimed at treating inflammatory diseases and cancer.

Comparison with Similar Compounds

Trifluoroethyl vs. Aryl Substituents

- 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 926238-43-9) replaces the trifluoroethyl group with a 4-fluorophenyl ring. This substitution reduces lipophilicity (logP 1.89 vs.

- Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS 477854-72-1) features a phenyl group and trifluoromethyl substituent. The ester group lowers water solubility compared to the carboxylic acid, making it more suitable for lipid-rich environments .

Trifluoromethyl vs. Trifluoroethyl Groups

- 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid (CAS 121582-64-7) includes a trifluoromethylphenyl group and a hydroxy substituent.

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives

- Ethyl 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 65528-41-8) replaces the carboxylic acid with an ethyl ester. This modification increases logP by ~1.5 units, favoring membrane permeability but reducing solubility in aqueous media .

- Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS 477859-63-5) combines ester, trifluoromethyl, and chlorophenyl groups, creating a highly lipophilic compound (logP 3.8 ) suitable for hydrophobic environments .

Hydrazide Derivatives

- 6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide (CAS 332040-94-5) replaces the carboxylic acid with a hydrazide group. This derivative exhibits chelating properties and is used in metal-organic framework synthesis .

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Hydrothermal Synthesis Approach

A patented hydrothermal method provides a robust route to synthesize the closely related compound 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, which serves as a key intermediate or structural analogue in the preparation of the trifluoroethyl derivative.

-

- React 0.54 g of 2-chloro-5-(trifluoromethyl)pyridine with 17 mL of water in a 25 mL sealed hydrothermal reactor.

- Maintain reaction temperature between 100°C and 180°C for 24 to 72 hours.

- After natural cooling to room temperature, white flaky crystals of the product are obtained directly from the reactor liner.

-

- The hydrothermal method produces crystals with low thermal stress and minimal internal defects, resulting in high stability and long shelf life at ambient conditions.

- The reaction uses water as a green solvent, making the process environmentally friendly.

- The yield exceeds 80%, indicating high efficiency.

- Equipment and operation are simple and scalable.

| Parameter | Value |

|---|---|

| Starting material | 2-chloro-5-(trifluoromethyl)pyridine (0.54 g) |

| Solvent | Water (17 mL) |

| Reactor volume | 25 mL hydrothermal reactor |

| Temperature range | 100–180 °C |

| Reaction time | 24–72 hours |

| Product form | White flaky crystals |

| Yield | >80% |

| Stability | High, long-term at room temperature |

This method is documented in patent CN102924371B and is considered a benchmark for producing high purity and stable 6-oxo-1,6-dihydropyridazine-3-carboxylic acid crystals, which can be further functionalized to introduce the 2,2,2-trifluoroethyl group.

Introduction of the 2,2,2-Trifluoroethyl Group via Alkylation

The key step to obtain 6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridazine-3-carboxylic acid involves alkylation of the nitrogen atom at position 1 with a trifluoroethyl moiety.

-

- Dissolve the dihydropyridazine carboxylic acid or its precursor in an aprotic solvent such as anhydrous dimethylformamide (DMF).

- Add potassium carbonate as a base to deprotonate the nitrogen.

- Introduce trifluoroethyl triflate or trifluoroethyl halide as the alkylating agent.

- Heat the mixture at approximately 120°C for 24 hours under inert atmosphere.

- After reaction completion, cool, quench, and extract the product using organic solvents such as ethyl acetate.

- Purify by silica gel chromatography using hexane/ethyl acetate gradients.

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DMF |

| Base | Potassium carbonate (K2CO3) |

| Alkylating agent | Trifluoroethyl triflate |

| Temperature | 120 °C |

| Reaction time | 24 hours |

| Workup | Quench with saturated NH4Cl, extraction with ethyl acetate |

| Purification | Silica gel flash chromatography |

| Yield | ~41% |

This alkylation method is a standard approach in fluorinated heterocycle synthesis and is adaptable for the preparation of 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridazine-3-carboxylic acid.

Additional Notes on Purity and Characterization

- The final compound is characterized by nuclear magnetic resonance (NMR) spectroscopy, confirming the presence of trifluoroethyl substituent and the dihydropyridazine core.

- The crystalline form of the non-alkylated acid is well-documented with high purity (>97%) and molecular weight 139.09 g/mol.

- The trifluoroethyl derivative typically requires chromatographic purification to reach comparable purity due to the moderate alkylation yield.

| Property | Value / Description |

|---|---|

| Molecular formula | C7H5F3N2O3 (approximate for trifluoroethyl derivative) |

| Molecular weight | ~213 g/mol (estimated) |

| Purity | >97% (after purification) |

| Characterization methods | 1H NMR, 19F NMR, Mass spectrometry |

Summary Table of Preparation Methods

| Step | Method/Condition | Yield | Notes |

|---|---|---|---|

| Hydrothermal synthesis | 2-chloro-5-(trifluoromethyl)pyridine + water, 100-180°C, 24-72h | >80% | Produces stable 6-oxo-1,6-dihydropyridazine-3-carboxylic acid crystals |

| Alkylation with trifluoroethyl triflate | DMF, K2CO3, 120°C, 24h | ~41% | Introduces 2,2,2-trifluoroethyl group at N1 position; requires purification |

Q & A

Q. How can researchers confirm the structural identity of 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridazine-3-carboxylic acid?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Assign proton (¹H) and carbon (¹³C) signals to verify the trifluoroethyl group, pyridazine ring, and carboxylic acid moiety. Use 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals .

- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) and analyze fragmentation patterns to validate functional groups .

- Infrared Spectroscopy (IR): Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C-F stretches at 1100–1200 cm⁻¹) .

Q. What synthetic strategies are optimal for preparing this compound?

Methodological Answer: Key steps include:

- Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters under acidic or thermal conditions to form the dihydropyridazine core .

- Functionalization: Introduce the trifluoroethyl group via nucleophilic substitution or alkylation reactions using 2,2,2-trifluoroethyl halides. Optimize solvent polarity (e.g., DMF, THF) and temperature (60–100°C) to enhance yield .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. How should researchers handle this compound safely in the laboratory?

Methodological Answer: Follow safety protocols derived from structurally similar compounds:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions .

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult safety data sheets (SDS) for analogous pyridazine derivatives .

- Storage: Keep in airtight containers at room temperature, away from moisture and light .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?

Methodological Answer: Address mechanistic ambiguities via:

- Density Functional Theory (DFT): Calculate energy profiles for intermediates (e.g., enolization steps) to identify rate-limiting steps .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways to explain discrepancies between experimental and theoretical yields .

- Kinetic Isotope Effects (KIE): Use deuterated analogs to probe hydrogen transfer steps in cyclization reactions .

Q. What advanced techniques validate stability under physiological conditions?

Methodological Answer: Assess degradation pathways using:

- High-Performance Liquid Chromatography (HPLC): Monitor decomposition products under simulated gastric fluid (pH 1.2–3.0) or plasma (pH 7.4) .

- Mass Spectrometry Imaging (MSI): Map spatial distribution of intact compound and metabolites in tissue sections .

- Accelerated Stability Testing: Expose the compound to heat (40–60°C) and humidity (75% RH) for 4–8 weeks to predict shelf life .

Q. How can structure-activity relationship (SAR) studies improve bioactivity?

Methodological Answer: Optimize biological activity through:

- Derivatization: Synthesize analogs with modified substituents (e.g., replacing trifluoroethyl with other electron-withdrawing groups) and test against target enzymes .

- X-ray Crystallography: Resolve co-crystal structures with target proteins (e.g., kinases) to identify critical binding interactions .

- In Vitro Assays: Use enzyme inhibition assays (e.g., IC₅₀ determination) and cell-based models (e.g., apoptosis assays) to prioritize lead compounds .

Q. What methodologies reconcile discrepancies in thermal stability data?

Methodological Answer: Resolve contradictions between thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) by:

- Multi-Technique Validation: Cross-reference TGA mass loss data with DSC melting points and hot-stage microscopy observations .

- Controlled Atmosphere Testing: Perform TGA under nitrogen vs. air to assess oxidative decomposition pathways .

- Dynamic Vapor Sorption (DVS): Measure hygroscopicity to determine if moisture uptake affects thermal behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.